6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and versatile applications in various scientific fields. This compound features a methoxy group, an indole core, a tetrahydropyran ring, and a phenylthio substituent, which contribute to its distinct properties and reactivity.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves the indole nucleus, which is a part of the compound, binding to the target receptors .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects can be diverse, ranging from antiviral effects to anti-inflammatory and anticancer effects, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Indole Synthesis: The synthesis begins with the formation of the indole core, typically achieved through the Fischer indole synthesis. This involves reacting phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to yield the indole structure.
Step 2 Methoxy Substitution: The introduction of the methoxy group at the 6-position can be accomplished via electrophilic aromatic substitution. Anisole (methoxybenzene) undergoes nitration, followed by reduction to yield 6-methoxyaniline.
Step 3 Amide Formation: Coupling of 6-methoxyaniline with the carboxylic acid derivative, facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), produces the desired carboxamide linkage.
Step 4 Phenylthio-Tetrahydropyran Introduction: The phenylthio-tetrahydropyran moiety is synthesized separately and then attached to the indole core via a nucleophilic substitution reaction, using suitable leaving groups and conditions.
Industrial Production Methods
Industrial-scale synthesis may involve optimized reaction conditions, such as increased temperature and pressure, along with continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to maximize productivity and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide can undergo oxidation, typically forming sulfoxide or sulfone derivatives when treated with oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: : m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Alkyl halides, aryl halides, using bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a versatile intermediate, it serves in the synthesis of complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.
Biology: Its structural features make it a valuable probe in studying biological pathways and receptor interactions, aiding in drug discovery and development.
Medicine: Potential therapeutic applications include targeting specific biological pathways involved in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Used in the production of specialty chemicals, polymers, and as a building block for advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-indole-2-carboxamide: : Lacks the phenylthio and tetrahydropyran moieties.
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide: : Lacks the methoxy group.
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole: : Lacks the carboxamide group.
Uniqueness
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide's combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds and making it a valuable entity in research and industrial applications.
Conclusion
This compound, with its intricate structure and multifaceted reactivity, holds significant promise across various scientific disciplines. Its unique properties and the ability to undergo diverse chemical reactions enable its extensive use in research, medicine, and industry, solidifying its status as a compound of considerable interest.
Properties
IUPAC Name |
6-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-17-8-7-16-13-20(24-19(16)14-17)21(25)23-15-22(9-11-27-12-10-22)28-18-5-3-2-4-6-18/h2-8,13-14,24H,9-12,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFBCSNQHYAIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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